molecular formula C10H18N2O2 B2546907 (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane] CAS No. 2225126-73-6

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5'-[1,3]oxazinane]

Cat. No.: B2546907
CAS No.: 2225126-73-6
M. Wt: 198.266
InChI Key: MKVKCQDDFRFXNZ-NXEZZACHSA-N
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Description

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is a spirocyclic compound that features a unique structure combining pyrrolo and oxazine rings. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] typically involves a multi-step process. One common method includes the radical-mediated cascade spiro-cyclization of N-arylpropiolamides with thiophenols under blue light-promoted conditions. This reaction is carried out under metal-free conditions using hydrochloric acid as a promoter and air as an oxidant .

Industrial Production Methods

This includes using catalyst-free reactions and naturally abundant resources to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidants. Conditions often involve the use of visible light, such as blue LEDs, to promote radical cyclization processes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thiophenols under blue light can produce sulfur-containing spirocyclic compounds .

Scientific Research Applications

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] involves its interaction with specific molecular targets and pathways. For example, as a histamine-3 receptor modulator, it can influence neurotransmitter release and signaling pathways in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R,8AR)-tetrahydro-1H,3H-spiro[pyrrolo[2,1-c][1,4]oxazine-4,5’-[1,3]oxazinane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

(4R,8aR)-spiro[1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazine-4,5'-1,3-oxazinane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-9-4-13-6-10(12(9)3-1)5-11-8-14-7-10/h9,11H,1-8H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVKCQDDFRFXNZ-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC3(N2C1)CNCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@]3(N2C1)CNCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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